molecular formula C17H15FN2O B122129 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-93-3

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-

Cat. No. B122129
CAS RN: 140640-93-3
M. Wt: 282.31 g/mol
InChI Key: UYQNFQJGHOQEHV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine derivatives are a class of compounds that have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these derivatives an attractive strategy for cancer therapy .


Synthesis Analysis

A variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles have been shown to undergo condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid to yield, in one stage, 1H-pyrrolo[2,3-b]pyridines .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridines have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position . Additionally, 1-substituted Grignard derivatives yield 3-iodo-compounds on treatment with hydrogen peroxide but only 1-acyl derivatives with acyl chlorides .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway, which plays an essential role in various types of tumors . Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity .

properties

IUPAC Name

4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-10(2)16-14(9-21)15(11-3-5-12(18)6-4-11)13-7-8-19-17(13)20-16/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNFQJGHOQEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566684
Record name 4-(4-Fluorophenyl)-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-

CAS RN

140640-93-3
Record name 4-(4-Fluorophenyl)-6-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140640-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.9 g (84 mmol) of the compound from Example VII are suspended in 1.6 1 of dichloromethane, 17.1 g of neutral alumina and 36.1 g (168 mmol) of pyridinium chlorochromate are added and the mixture is stirred at room temperature for 1 h. The suspension is filtered through 1.2 kg of silica gel (230-400 mesh) in a glass suction filter and washed without sucking dry using petroleum ether/ethyl acetate 3:2. The eluate is concentrated to dryness in vacuo and the residue which remains is stirred thoroughly in ether.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
36.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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